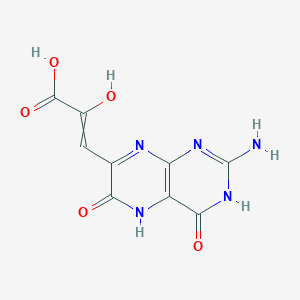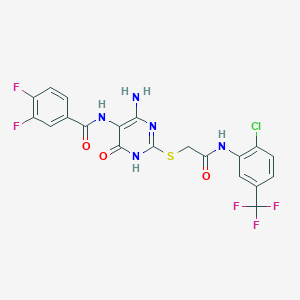
(2Z)-2-hydroximino-4-methoxy-indan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of oximes This compound is characterized by the presence of a hydroxyimino group (-C=NOH) and a methoxy group (-OCH3) attached to an indanone structure The indanone core is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The reaction can be represented as follows:
4-methoxy-2,3-dihydro-1H-inden-1-one+NH2OH⋅HCl→2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
化学反応の分析
Types of Reactions
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group (-NO2).
Reduction: The hydroxyimino group can be reduced to form an amine group (-NH2).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-(Nitro)-4-methoxy-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 2-(Amino)-4-methoxy-2,3-dihydro-1H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific properties, such as optical or electronic characteristics.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
類似化合物との比較
Similar Compounds
- 2-(Hydroxyimino)-4-phenyl-2,3-dihydro-1H-inden-1-one
- 2-(Hydroxyimino)-4-chloro-2,3-dihydro-1H-inden-1-one
- 2-(Hydroxyimino)-4-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility in organic solvents. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
(2Z)-2-hydroxyimino-4-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3/b11-8- |
InChIキー |
BQQUFJSORJNFGF-FLIBITNWSA-N |
異性体SMILES |
COC1=CC=CC2=C1C/C(=N/O)/C2=O |
正規SMILES |
COC1=CC=CC2=C1CC(=NO)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108804.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108809.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108813.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14108816.png)

![3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108829.png)
![3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108834.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108839.png)
![2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate](/img/structure/B14108845.png)
![N-cyclopentyl-1-((3-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14108869.png)
![5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14108875.png)
![Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14108880.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14108884.png)
